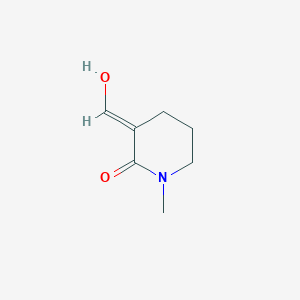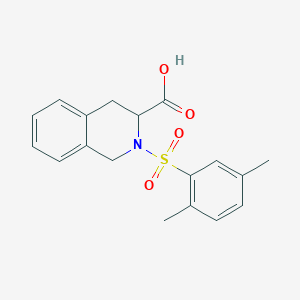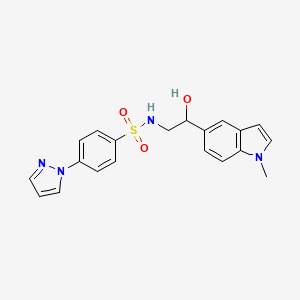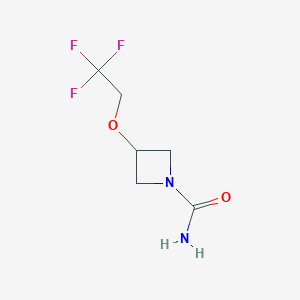
N-((2-(チオフェン-2-イル)ピリジン-4-イル)メチル)-2,3-ジヒドロベンゾフラン-5-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and benzofuran. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
科学的研究の応用
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the thiophene and pyridine intermediates, which are then coupled through various condensation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the functional groups, altering the compound’s reactivity and stability.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
作用機序
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate ion channels, resulting in anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Pyridine derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer activities.
Benzofuran derivatives: Investigated for their potential as therapeutic agents in various diseases.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of three different heterocyclic structures, which may confer enhanced biological activity and chemical versatility. This unique structure allows for a wide range of modifications, making it a valuable compound in drug discovery and material science.
特性
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,15-3-4-17-14(11-15)6-8-23-17)20-12-13-5-7-19-16(10-13)18-2-1-9-24-18/h1-5,7,9-11,20H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYYCFDMWFSQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-[6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE](/img/structure/B2472651.png)
![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)
![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)

![(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2472657.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2472658.png)


![Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate](/img/structure/B2472661.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2472663.png)
![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

